Silver sulfate

概要

説明

Silver sulfate is an inorganic compound with the chemical formula Ag₂SO₄. It is a white or slightly grayish crystalline solid at room temperature. This compound is odorless and photosensitive, meaning it can change when exposed to light. This compound is soluble in water, but its solubility decreases as the temperature decreases. It is also soluble in solutions of alkali chlorides, including sodium, potassium, and ammonium chloride, where it forms soluble complex ions .

準備方法

Synthetic Routes and Reaction Conditions: Silver sulfate can be synthesized by combining silver nitrate (AgNO₃) and a sulfate salt like sodium sulfate (Na₂SO₄) in an aqueous solution. The resulting precipitation reaction forms this compound: [ 2AgNO₃ + Na₂SO₄ \rightarrow Ag₂SO₄ + 2NaNO₃ ]

Industrial Production Methods: In industrial settings, this compound is often produced by treating an aqueous solution of silver nitrate with sulfuric acid: [ 2AgNO₃ + H₂SO₄ \rightarrow Ag₂SO₄ + 2HNO₃ ] The product is then purified by recrystallization from concentrated sulfuric acid, which helps to expel traces of nitrate .

化学反応の分析

Types of Reactions: Silver sulfate undergoes various types of chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to metallic silver and sulfur dioxide when heated.

Substitution Reactions: It can react with halides to form silver halides and a sulfate salt.

Common Reagents and Conditions:

Oxidation: Heating this compound can lead to its decomposition, producing silver, silver oxide, and sulfur trioxide.

Substitution: Reacting this compound with halide salts like sodium chloride can produce silver chloride and sodium sulfate.

Major Products Formed:

Reduction: Silver (Ag) and sulfur dioxide (SO₂).

Substitution: Silver halides (e.g., AgCl) and sulfate salts (e.g., Na₂SO₄).

科学的研究の応用

Analytical Chemistry

Role as a Reagent

Silver sulfate is utilized in analytical chemistry primarily for the detection of halogens. It serves as a source of silver ions that can react with halide ions to form insoluble silver halides. This property is essential for qualitative analysis and the determination of halogen content in various samples .

Photography

Historical Use

In the past, this compound played a crucial role in black-and-white photography. It was used to sensitize gelatin to light, enabling the creation of photographic images. Although its use has declined with the advent of digital photography, its historical significance remains noteworthy .

Electroplating

Electroplating Processes

this compound is employed in electroplating to deposit a thin layer of silver onto conductive surfaces. This process enhances the aesthetic appeal of objects and provides corrosion resistance and improved conductivity. The use of this compound instead of cyanide-based solutions is considered safer and more environmentally friendly .

Organic Synthesis

Oxidizing Agent

In organic chemistry, this compound acts as an oxidizing agent. It facilitates various reactions, such as the oxidation of alcohols to aldehydes or ketones. This application is significant in synthetic organic chemistry where controlled oxidation is required .

Medicinal Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial properties, particularly in wound care. It has been used in topical dressings for infected wounds due to its effectiveness against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). A notable case study involved the successful treatment of an infant's urachal anomaly using this compound dressings, which led to infection control without surgical intervention .

Case Study: Management of Urachal Anomaly

- Patient Profile: Infant diagnosed with an infected urachal anomaly.

- Treatment Method: Application of this compound dressings along with systemic antibiotics.

- Outcome: Significant reduction in infection after five days; no complications reported upon discharge .

作用機序

The mechanism by which silver sulfate exerts its effects involves the release of silver ions (Ag⁺). These ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver ions also bind to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .

類似化合物との比較

Silver Nitrate (AgNO₃): Like silver sulfate, silver nitrate is used in various chemical reactions and has antimicrobial properties.

Silver Chloride (AgCl): This compound is used in photographic processes and as an antimicrobial agent.

Silver Oxide (Ag₂O): Used in batteries and as a catalyst in chemical reactions.

Uniqueness of this compound: this compound is unique due to its specific solubility properties and its use in polarography. Unlike silver nitrate, which is highly soluble in water, this compound has a lower solubility, making it suitable for specific applications where controlled release of silver ions is required .

生物活性

Silver sulfate (Ag2SO4) is a compound that exhibits notable biological activity, particularly in antimicrobial applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a white crystalline solid that is soluble in water. It has been utilized in various fields, including medicine, due to its antimicrobial properties. The compound is often incorporated into dressings and topical formulations to prevent and treat infections.

Mechanisms of Antimicrobial Activity

The antimicrobial effects of this compound are primarily attributed to the release of silver ions (Ag+), which interact with microbial cells through several mechanisms:

- Cell Membrane Disruption : Silver ions can adsorb to the bacterial cell wall, leading to structural damage and increased permeability, which ultimately results in cell lysis .

- Protein Denaturation : Silver ions bind to thiol groups in proteins, causing denaturation and precipitation of cellular proteins .

- Inhibition of DNA Replication : The interaction of silver ions with bacterial DNA can inhibit replication processes, further contributing to its bactericidal effects .

1. Clinical Applications

A study involving the use of this compound dressings for managing surgical infections demonstrated significant efficacy. In cases of local MRSA infections, this compound dressings were applied, resulting in reduced inflammation and successful healing without complications .

2. Comparative Efficacy

Research comparing various silver-containing dressings found that this compound dressings exhibited superior absorptive capacity and antimicrobial activity against Staphylococcus aureus compared to other formulations. The study indicated a kill rate of 99.99% at day one, supporting the effectiveness of this compound in wound management .

Table 1: Efficacy of this compound Dressings Against Common Pathogens

| Dressing Type | Pathogen | Kill Rate (%) | Days Observed |

|---|---|---|---|

| This compound Dressing | Staphylococcus aureus | 99.99 | 1 |

| Silver Collagen Matrix | Staphylococcus aureus | 97.46 | 5 |

| Silver Alginate Dressing | Staphylococcus aureus | 91.00 | 3 |

Note: The kill rates represent the percentage reduction in bacterial colonies over specified days .

| Mechanism | Description |

|---|---|

| Membrane Disruption | Adsorption to cell walls causing lysis |

| Protein Denaturation | Binding to thiol groups leading to protein loss |

| DNA Interaction | Inhibition of replication processes |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity silver sulfate, and how do synthesis conditions influence crystal structure and stability?

- Methodological Answer : this compound (Ag₂SO₄) is typically synthesized via aqueous reactions between silver nitrate (AgNO₃) and sulfate salts (e.g., Na₂SO₄). Key factors include:

- pH Control : Maintain pH <3 to avoid hydrolysis of Ag⁺ ions, which can form AgO colloids .

- Temperature : Slow evaporation at 25–40°C yields monoclinic crystals, while rapid crystallization at >60°C may produce metastable phases .

- Purity : Use ACS-grade reagents (e.g., ≥99.0% AgNO₃) to minimize impurities like chloride, which form insoluble AgCl .

- Data Table :

| Synthesis Method | Temperature (°C) | Purity (%) | Crystal System | Reference |

|---|---|---|---|---|

| Coprecipitation | 25 | 99.5 | Monoclinic | |

| Solvent Evaporation | 40 | 98.8 | Orthorhombic |

Q. How can researchers reliably characterize this compound’s solubility and thermodynamic properties across varying ionic strengths and temperatures?

- Methodological Answer : Use conductivity measurements or gravimetric analysis under controlled ionic strength (e.g., using NaNO₃ as a background electrolyte). For thermodynamic modeling:

- Solubility Product (Ksp) : Determine via ion-selective electrodes (Ag⁺) and ion chromatography (SO₄²⁻) at 25°C .

- Temperature Dependence : Employ a thermostatic bath (±0.1°C accuracy) to measure solubility from 10–80°C, accounting for Ag₂SO₄’s exothermic dissolution .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction mechanisms of this compound with sulfide ions in aqueous environments?

- Methodological Answer : Discrepancies arise from sulfide (S²⁻) oxidation states and competing Ag₂S/Ag formation. To clarify:

- Isotopic Tracer Studies : Use ³⁴S-labeled Na₂S to track sulfur speciation during Ag₂SO₄ reduction .

- In Situ Spectroscopy : Employ Raman or XAS to identify intermediate species (e.g., AgS⁻) under controlled redox conditions (Eh = -200 to +200 mV) .

- Data Contradiction Example :

- Study A : Reports Ag₂S as the dominant product at pH 7 .

- Study B : Observes elemental Ag formation under anaerobic conditions .

- Resolution : Replicate experiments using nitrogen stripping to remove dissolved O₂ and monitor sulfide concentration via methylene blue colorimetry .

Q. How can isotopic analysis (δ³⁴S, δ¹⁸O) of this compound elucidate sulfur cycling in environmental systems, and what analytical pitfalls must be avoided?

- Methodological Answer :

- Sample Preparation : Precipitate Ag₂SO₄ from water samples using Ba²⁺ (if sulfate <20 mg/L) or direct filtration (≥20 mg/L) .

- Pitfalls :

- Sulfide Interference : Remove dissolved sulfide (>0.01 mg/L) via nitrogen stripping to prevent isotopic contamination .

- Isotope Ratio Mass Spectrometry (IRMS) : Calibrate against IAEA-SO-5 and NBS-127 standards to ensure ±0.3‰ accuracy for δ³⁴S .

Q. What computational models best predict this compound’s photochemical behavior in UV-irradiated aqueous systems, and how do experimental data validate these models?

- Methodological Answer :

- DFT Simulations : Model Ag₂SO₄’s bandgap (∼4.2 eV) and electron-hole pair generation under UV-C (λ = 254 nm) .

- Validation : Compare simulated degradation pathways (e.g., SO₄⁻ radical formation) with LC-MS/MS detection of intermediates (e.g., AgO⁺) .

Q. Methodological Best Practices

Q. How should researchers design experiments to distinguish between surface adsorption and ionic substitution mechanisms in this compound-based catalysts?

- Answer :

- Kinetic Studies : Compare reaction rates under varying Ag₂SO₄ loadings (0.1–5 wt%).

- XPS Analysis : Monitor binding energy shifts of Ag 3d₅/₂ peaks; >0.5 eV shifts indicate ionic substitution .

- Leaching Tests : Measure Ag⁺ release into solution via ICP-MS to quantify dissolution vs. adsorption .

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s antimicrobial efficacy data across studies?

- Answer :

- Meta-Analysis : Use random-effects models to account for heterogeneity in MIC (Minimum Inhibitory Concentration) values due to strain variability .

- Sensitivity Analysis : Identify outliers by evaluating experimental parameters (e.g., exposure time, Ag⁺ concentration) .

Q. Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and characterization across laboratories?

- Answer :

- Detailed Protocols : Specify reagent grades (e.g., Sigma-Aldrich S-9626 sulfatase for impurity removal) .

- Interlaboratory Studies : Share raw data (e.g., XRD spectra, solubility curves) via repositories like SulfAtlas .

Q. What are the critical parameters to document when reporting this compound’s electrochemical properties for battery applications?

- Answer :

特性

IUPAC Name |

disilver;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNVIBVEFVRZPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

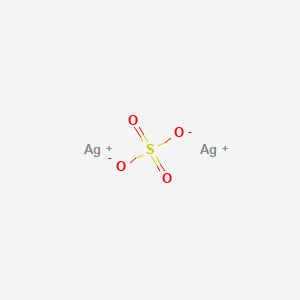

[O-]S(=O)(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2SO4, Ag2O4S | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silver sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172884 | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Colorless lustrous solid; Turns gray on light exposure; [Hawley] White to gray odorless solid; [CAMEO] Fine white crystals; [MSDSonline] Fairly soluble in water; [Ullmann] | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

5.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-26-5, 19287-89-9 | |

| Record name | SILVER SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver(1+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphuric acid, silver salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QG6HV4ZPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。